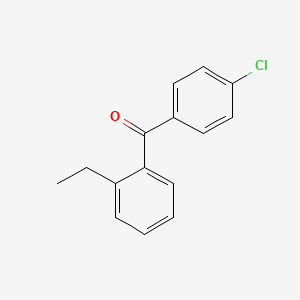
4-Chloro-2'-ethylbenzophenone
Overview
Description
4-Chloro-2’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2’-position of the benzophenone structure. This compound is used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
4-Chloro-2’-ethylbenzophenone is a synthetic compound that has been studied for its photophysical properties It is known that the compound interacts with light, particularly uv light, which suggests that its targets could be biological molecules that are sensitive to light, such as certain proteins or dna structures .
Mode of Action
The mode of action of 4-Chloro-2’-ethylbenzophenone is primarily through its interaction with light. Absorption and excited state spectroscopic experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions . This suggests that the compound may undergo electronic transitions when exposed to light, leading to changes in its molecular structure that could potentially interact with its targets .
Biochemical Pathways
For instance, it could potentially influence phototransduction pathways in the eye or skin, or it could interact with photosensitive proteins in various organisms .
Result of Action
Given its photoreactive properties, it is plausible that it could cause changes at the molecular level when exposed to light, potentially leading to various cellular effects .
Action Environment
The action of 4-Chloro-2’-ethylbenzophenone is likely influenced by environmental factors such as light exposure and temperature, given its photoreactive nature . For instance, its efficacy could be enhanced in environments with high UV light exposure. Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2’-ethylbenzophenone typically involves Friedel-Crafts acylation. This reaction uses 4-chlorobenzoyl chloride and 2-ethylbenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst. The reaction mixture is usually refluxed in a suitable solvent like dichloromethane or carbon disulfide.
Industrial Production Methods: On an industrial scale, the production of 4-Chloro-2’-ethylbenzophenone follows similar principles but is optimized for large-scale operations. Continuous flow reactors and advanced purification techniques such as recrystallization and distillation are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2’-ethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-2’-ethylbenzoic acid.
Reduction: 4-Chloro-2’-ethylbenzyl alcohol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2’-ethylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloro-4’-methylbenzophenone
- 4-Chloro-4’-methoxybenzophenone
- 4-Chloro-4’-ethoxybenzophenone
Comparison: 4-Chloro-2’-ethylbenzophenone is unique due to the presence of the ethyl group at the 2’-position, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and reactivity in various chemical reactions.
This detailed overview provides a comprehensive understanding of 4-Chloro-2’-ethylbenzophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-chlorophenyl)-(2-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVNRGQEAYCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273437 | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-76-7 | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















